6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAWPOQJXCJDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide”, is a derivative of Omeprazole. Omeprazole is a selective and irreversible proton pump inhibitor. It suppresses the final step in gastric acid production by forming a covalent bond to two sites of the (H+, K+)-ATPase enzyme system at the secretory surface of the gastric parietal cell.
Mode of Action
This compound, like Omeprazole, likely works by blocking the proton pump, H+/K+ ATPase in the stomach lining. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound reduces the acidity of the stomach, providing relief from acid-related conditions.
Biochemical Pathways
The compound affects the biochemical pathway of gastric acid production. The primary effect is the reduction of acidity in the stomach. By inhibiting the H+/K+ ATPase enzyme, the compound prevents the transport of acidic hydrogen ions into the stomach, thereby reducing the overall acidity.
Pharmacokinetics
Based on its similarity to omeprazole, it is likely to be well-absorbed in the stomach and metabolized in the liver. The compound’s bioavailability may be influenced by factors such as dosage, the presence of food in the stomach, and individual patient characteristics.
Result of Action
The primary result of the compound’s action is the reduction of gastric acidity. This can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. By reducing the acidity of the stomach, the compound can promote the healing of gastric ulcers and reduce symptoms such as heartburn and acid reflux.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of food in the stomach can affect the absorption of the compound. Additionally, factors such as pH and temperature can influence the stability and activity of the compound.
Biological Activity
6-Methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole, commonly referred to as Omeprazole Related Compound E, is a derivative of omeprazole, a well-known proton pump inhibitor. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by relevant data and case studies.
The molecular formula of the compound is , with a molar mass of 361.42 g/mol. It appears as a white to off-white solid and has a melting point range of 173-175°C. The compound is slightly soluble in DMSO and methanol when heated .
Antimicrobial Activity
Recent studies have indicated that compounds related to benzimidazole derivatives exhibit significant antimicrobial properties. For instance, research has shown that certain benzimidazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or protein synthesis inhibition.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| 6-Methoxy... | E. coli | 16 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through caspase activation pathways.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The IC50 value was determined to be approximately 20 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Apoptosis via caspase pathway |
| HeLa (Cervical Cancer) | 25 | DNA damage response |
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain. This inhibition could potentially benefit neurodegenerative conditions such as Alzheimer's disease.
Research Findings
In vitro assays showed that the compound inhibited AChE with an IC50 value of approximately 30 µM, suggesting its potential role as a therapeutic agent in neurodegenerative diseases .
Scientific Research Applications
Drug Metabolism Studies
Research has shown that this compound acts as a metabolite of omeprazole, which is extensively used in treating gastroesophageal reflux disease (GERD) and other acid-related disorders. Studies have investigated the metabolic pathways involving this compound, highlighting its formation during the degradation of omeprazole. This understanding is crucial for assessing the pharmacokinetics and safety profiles of omeprazole-based therapies .
Pharmacological Activity
The pharmacological properties of 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole suggest potential therapeutic benefits beyond those of omeprazole. Its sulfone group may enhance bioactivity and selectivity towards specific biological targets. Ongoing research aims to elucidate these properties further and explore their implications in drug design and development .
Toxicological Assessments
Toxicological studies are essential for evaluating the safety of new pharmaceuticals. The compound has been included in assessments to determine its potential toxic effects when administered alone or in combination with other drugs. Understanding its toxicity profile helps inform regulatory decisions regarding its use in clinical settings .
Case Study 1: Metabolite Analysis
A study published in a pharmacology journal examined the metabolic fate of omeprazole and its related compounds, including 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium) methyl]sulfinyl]-1H-benzimidazole. The study utilized advanced mass spectrometry techniques to track the formation of this metabolite in human liver microsomes, providing insights into its metabolic pathways and implications for drug interactions .
Case Study 2: Safety Profile Evaluation
In another significant study focusing on the safety profile of omeprazole-related compounds, researchers evaluated the acute and chronic toxicity of 6-methoxy derivatives in animal models. The findings indicated that while the compound exhibited low toxicity at therapeutic doses, further studies were recommended to assess long-term effects and interactions with other medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives with substituted pyridinylmethylsulfinyl/sulfanyl groups are a class of PPIs or their metabolites. Below is a detailed comparison:
Structural and Functional Group Variations
Pharmacological and Physicochemical Properties
- It is identified as a metabolite or impurity of omeprazole, suggesting altered metabolic stability .
- Omeprazole : The sulfinyl (-SO-) group is critical for its prodrug activation in acidic environments, forming active sulfenamide intermediates that inhibit gastric H+/K+ ATPase . The 5-methoxy group optimizes binding affinity.
- Lansoprazole Related Compound A : The sulfonyl (-SO2-) group and trifluoroethoxy substituent may confer higher chemical stability but reduced reactivity compared to sulfinyl derivatives .
- Sulfur-Free Analog (2555002-22-5) : Lacks the sulfur-containing side chain, rendering it pharmacologically inactive as a PPI, but useful as a reference standard for impurity profiling .
Crystallographic and Stability Data
- The target compound’s crystal structure involves C–H···O hydrogen bonding and π-π stacking, similar to omeprazole derivatives, which stabilize the solid-state conformation .
- Omeprazole magnesium salt (CAS: 95382-33-5) exhibits enhanced stability due to salt formation, a feature absent in the target compound .
Q & A
Q. What are the optimized synthetic routes for this benzimidazole derivative, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution and oxidation. A representative method involves:
- Step 1 : Reacting 5-methoxy-2-mercaptobenzimidazole with 4-methoxy-3,5-dimethyl-2-chloromethylpyridine in methanol/water/ethyl acetate using K₂CO₃ (1.0 mole) and MgCl₂ (anhydrous) under reflux for 2 hours, yielding 75% of the intermediate .
- Step 2 : Sulfoxidation using H₂O₂ (30% aqueous) and a chiral Mn catalyst (5 mol%) in acetonitrile at -10°C for 5 hours, achieving 67% enantiomeric excess (S-enriched) . Critical Parameters : Temperature control (-10°C for stereoselectivity), stoichiometry of base (excess K₂CO₃ for deprotonation), and catalyst loading.
| Yield | Reaction Conditions | Key Observations |
|---|---|---|
| 75% | Reflux in methanol/water/ethyl acetate | High purity (95.5% by HPLC) |
| 67% ee | Chiral Mn catalyst, -10°C | 56% sulfoxide formation with minimal sulfone byproduct |
Q. How is this compound characterized analytically, and what techniques validate its structural integrity?
Methodological Answer:
- HPLC : Used for purity assessment (e.g., C18 column, mobile phase: acetonitrile/ammonium acetate buffer) .
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzimidazole aromatic protons at δ 7.1–7.5 ppm) .
- Mass Spectrometry : ESI-MS detects [M+H]⁺ peaks (e.g., m/z 374.1 for the parent ion) .
Advanced Research Questions
Q. How can stereoselective synthesis challenges be addressed, particularly in controlling sulfoxide chirality?
Methodological Answer:
- Chiral Catalysts : Use Mn-salen complexes (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzyl-amino)cyclohexane) to induce enantioselectivity. Adjust catalyst loading (5–10 mol%) and reaction temperature (-10°C to 0°C) to optimize ee .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess. For example, 67% ee was achieved with a 3-hour H₂O₂ addition .
Q. What factors influence the compound’s stability under physiological conditions, and how are degradation products identified?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV. Sulfone derivatives (e.g., omeprazole sulfone) form under acidic conditions (pH < 4) .
- Degradation Pathways : Oxidative stress (H₂O₂) and photolysis accelerate degradation. Use LC-MS/MS to identify sulfone (m/z 388.1) and des-methyl analogs .
Q. How can contradictory synthesis yields (e.g., 75% vs. 67% in similar conditions) be resolved?
Methodological Answer:
- Parameter Optimization : Replicate reactions with controlled variables (e.g., catalyst purity, H₂O₂ concentration). For example, anhydrous MgCl₂ in Step 1 reduces side reactions .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .
Q. What computational approaches predict the compound’s reactivity and interaction with biological targets?
Methodological Answer:
- DFT Calculations : Model sulfoxide formation energy barriers using Gaussian09 at the B3LYP/6-31G* level. Compare with experimental activation energies .
- Molecular Docking : Use AutoDock Vina to simulate binding to H⁺/K⁺-ATPase (PDB ID: 4UX2). Prioritize poses with sulfoxide oxygen oriented toward key residues (e.g., Lys-791) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
